molecular formula C23H23N5O3 B2483428 N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide CAS No. 1189990-43-9

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide

Cat. No.: B2483428
CAS No.: 1189990-43-9
M. Wt: 417.469
InChI Key: PVYYGCZNSBXONT-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes to form the triazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanamide stands out due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the 3,4-dimethoxyphenyl group and the phenyl ring attached to the triazolopyridazine core can enhance its binding affinity to molecular targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-30-19-10-8-16(14-20(19)31-2)15-24-23(29)13-12-22-26-25-21-11-9-18(27-28(21)22)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYGCZNSBXONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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